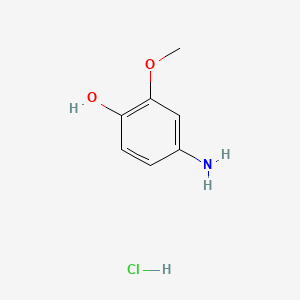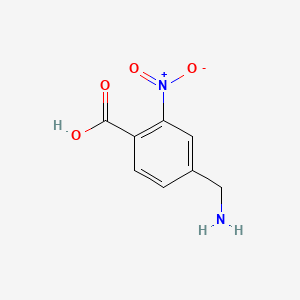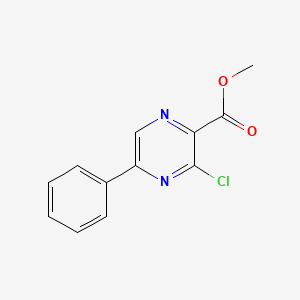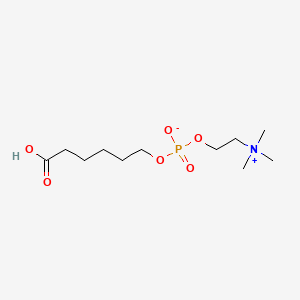
6-(O-phosphorylcholine)hydroxyhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(O-phosphorylcholine)hydroxyhexanoic acid is a phosphorylcholine ester . It has a molecular formula of C11H24NO6P and a molecular weight of 297.29 . This compound is used as a probe in immunological studies .
Synthesis Analysis
There is an improved synthesis method for this compound . Additionally, a sustainable synthetic route for biobased 6-hydroxyhexanoic acid, which is a related compound, has been reported . This route integrates bio- and chemical catalysis, and involves the oxidation of 1,6-hexanediol, a hydrogenation product of biobased 5-hydroxymethylfurfural .Molecular Structure Analysis
The molecular structure of this compound consists of 42 bonds in total, including 18 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 positively charged N, 1 quaternary N, 1 hydroxyl group, and 1 phosphate/thiophosphate .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s important to note that this compound is a phosphorylcholine ester . Ester compounds are known to undergo reactions such as hydrolysis and transesterification.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 297.29 and a molecular formula of C11H24NO6P .科学的研究の応用
1. Role in Chemical Synthesis and Industry
6-Aminohexanoic acid, a closely related compound to 6-(O-phosphorylcholine)hydroxyhexanoic acid, is significant in chemical synthesis, particularly in modified peptide production and in the nylon industry. It serves as a linker in various biologically active structures, highlighting its versatile role in both biological and industrial applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
2. Biocompatible Copolymers in Biomedical Applications
2-Methacryloyloxyethyl phosphorylcholine (MPC), structurally similar to this compound, is used in creating biocompatible copolymers for biomedical applications. These copolymers have clinically proven benefits, such as high conversions and good control in polymerization, making them suitable for various medical uses (Ma, Tang, Billingham, Armes, Lewis, Lloyd, & Salvage, 2003).
3. Enzyme Immunoconjugates in Biochemical Research
6-Maleimidohexanoic acid N-hydroxysuccinimide ester, a derivative of hexanoic acid, is extensively used in the preparation of enzyme immunoconjugates. This highlights its critical role in biochemical research, especially in developing specific detection and targeting mechanisms (Kida, Maeda, Hojo, Eto, Nakagawa, & Kawasaki, 2007).
4. Fluorescent Labeling and Bioanalysis
Compounds like 6-Methoxy-4-quinolone, derived from similar hexanoic acid structures, serve as novel fluorophores for biomedical analysis. They exhibit strong fluorescence and stability in various conditions, making them valuable for fluorescent labeling and bioanalytical applications (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
将来の方向性
特性
IUPAC Name |
5-carboxypentyl 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24NO6P/c1-12(2,3)8-10-18-19(15,16)17-9-6-4-5-7-11(13)14/h4-10H2,1-3H3,(H-,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEUIJHOOHSYPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24NO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658038 |
Source


|
| Record name | 5-Carboxypentyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73839-24-4 |
Source


|
| Record name | Ethanaminium, 2-[[[(5-carboxypentyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73839-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carboxypentyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
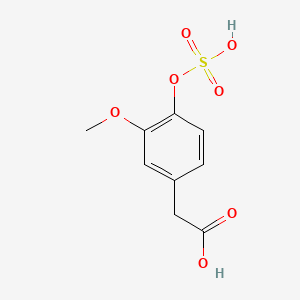
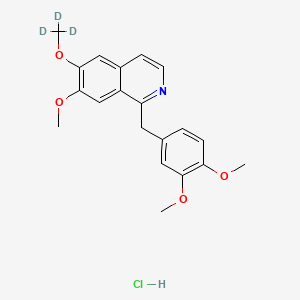


![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)

![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)
![3-Methyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B563319.png)
